molecular formula C7H13NO3 B6234535 ethyl 1,3-oxazinane-3-carboxylate CAS No. 1798110-70-9

ethyl 1,3-oxazinane-3-carboxylate

Cat. No.: B6234535
CAS No.: 1798110-70-9
M. Wt: 159.2
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Description

Ethyl 1,3-oxazinane-3-carboxylate is a heterocyclic compound that belongs to the class of oxazines Oxazines are six-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-oxazinane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with ethyl chloroformate under basic conditions. Another method includes the reaction of ethyl 3-aminopropanoate with formaldehyde and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-oxazinane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.

    Reduction: Reduction reactions can convert it into amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazines, oxazinones, and amino alcohol derivatives, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 1,3-oxazinane-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1,3-oxazinane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antiviral, anticancer, and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A six-membered ring containing one oxygen and one nitrogen atom, similar to oxazines but with different chemical properties.

    Oxazolidine: Another heterocyclic compound with a five-membered ring containing oxygen and nitrogen.

    Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and agrochemicals.

Uniqueness

Ethyl 1,3-oxazinane-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1798110-70-9

Molecular Formula

C7H13NO3

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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